CID 78060503

Description

CID 78060503 (CAS 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its structure comprises a pyrrolo[1,2-f][1,2,4]triazine core substituted with two chlorine atoms at positions 2 and 4, contributing to its unique physicochemical and biological properties .

Properties

Molecular Formula |

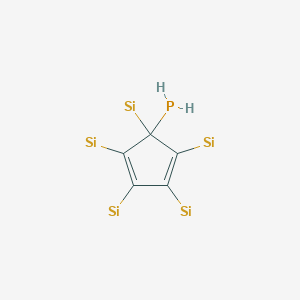

C5H2PSi5 |

|---|---|

Molecular Weight |

233.47 g/mol |

InChI |

InChI=1S/C5H2PSi5/c6-5(11)3(9)1(7)2(8)4(5)10/h6H2 |

InChI Key |

FNTYEKVVBLFICF-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(C(=C1[Si])[Si])([Si])P)[Si])[Si] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78060503 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:

Synthetic Routes: The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and purification steps.

Reaction Conditions: These reactions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production: Large-scale production may involve continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

CID 78060503 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products

Oxidation: Oxidized derivatives.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

CID 78060503 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe in molecular biology.

Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78060503 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Key Properties:

- Physicochemical Data: Boiling Point: Not explicitly reported, but computational models estimate moderate volatility due to its planar aromatic system and halogen substituents. Log S (ESOL): -2.57, indicating low aqueous solubility, typical of lipophilic heterocycles . Topological Polar Surface Area (TPSA): 41.6 Ų, consistent with moderate membrane permeability .

Synthetic Route :

Synthesized via a multi-step reaction involving iodination and cyclization of precursor amines in the presence of N-ethyl-N,N-diisopropylamine and N,N-dimethylformamide (DMF) .- Leadlikeness: Scores within acceptable ranges, suggesting utility as a scaffold for medicinal chemistry optimization .

Comparison with Similar Compounds

CID 78060503 belongs to a class of halogenated pyrrolotriazines. Below is a detailed comparison with structurally analogous compounds (see Table 1) and functionally similar chemical inducers of dimerization (CIDs) (see Table 2).

Table 1: Structural Comparison of this compound and Analogous Heterocycles

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Log S (ESOL) | PAINS Alerts | Leadlikeness |

|---|---|---|---|---|---|---|

| This compound (CAS 918538-05-3) | C₆H₃Cl₂N₃ | 188.01 | 2,4-dichloro | -2.57 | None | Yes |

| 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | C₉H₁₀ClN₃ | 195.66 | 4-chloro, 5-isopropyl | -2.89 | None | Yes |

| 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | C₇H₆ClN₃ | 167.60 | 7-chloro, 1-methyl | -2.15 | None | Yes |

| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | C₇H₄Cl₂N₂ | 191.03 | 5,7-dichloro | -2.72 | None | Yes |

Key Observations :

Table 2: Functional Comparison with Chemical Inducers of Dimerization (CIDs)

| Compound Name | Core Structure | Cell Permeability | Photocleavable | Applications | Limitations |

|---|---|---|---|---|---|

| This compound (Heterocyclic scaffold) | Pyrrolotriazine | Moderate | No | Antimicrobial agents, kinase inhibitors | Low solubility, requires derivatization |

| Biotinylated α-Methylnitrobenzylrapamycin | Rapamycin derivative | Low | Yes | Targeted protein localization | Requires extracellular photoactivation |

| pRap (Photocaged rapamycin) | Rapamycin derivative | High | Yes | Spatiotemporal control of mTOR signaling | Off-target effects due to high diffusibility |

Key Observations :

- Mechanistic Differences : Unlike rapamycin-based CIDs, this compound lacks dimerization-inducing activity but shows promise in targeting enzymatic pathways due to its heterocyclic core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.